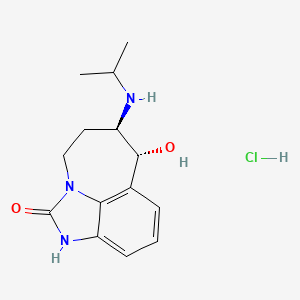

Zilpaterol hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

119520-06-8 |

|---|---|

Molecular Formula |

C14H20ClN3O2 |

Molecular Weight |

297.78 g/mol |

IUPAC Name |

(9S,10S)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |

InChI |

InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m0./s1 |

InChI Key |

GIEFXLLRTJNFGT-JZKFLRDJSA-N |

SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |

Isomeric SMILES |

CC(C)N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O.Cl |

Canonical SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |

Appearance |

Solid powder |

Other CAS No. |

119520-06-8 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Zilpaterol hydrochloride; |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological effects of zilpaterol hydrochloride in livestock

An In-depth Technical Guide to the Pharmacological Effects of Zilpaterol (B38607) Hydrochloride in Livestock

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol hydrochloride (ZH) is a β-adrenergic agonist developed and utilized in the livestock industry, particularly in beef cattle, as a finishing feed additive.[1] Marketed under the brand name Zilmax®, its primary function is to act as a repartitioning agent, which modifies nutrient metabolism to favor lean muscle deposition over fat accretion.[2][3] This results in significant improvements in production efficiency, including increased weight gain, improved feed conversion, and enhanced carcass leanness.[4][5] The typical administration involves incorporating ZH into the feed for the final 20 to 40 days of the finishing period, followed by a mandatory withdrawal period of at least three days prior to slaughter to ensure residue levels in edible tissues are within safe limits.[6][7] This guide provides a comprehensive technical overview of the pharmacological effects of this compound, its mechanism of action, detailed experimental protocols, and quantitative outcomes observed in livestock.

Mechanism of Action

This compound exerts its effects by binding to and activating β-adrenergic receptors, primarily the β2-adrenergic receptor subtype, which is predominant in skeletal muscle and adipose tissue.[8] This interaction initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors.

The binding of ZH to the β2-receptor activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins. The physiological consequences of this signaling cascade are tissue-specific:

-

In Skeletal Muscle: The activation of the β2-adrenergic pathway leads to muscle hypertrophy. This is achieved by increasing the rate of protein synthesis while simultaneously decreasing the rate of protein degradation.[9][10] The net effect is a significant accretion of lean muscle mass.[10]

-

In Adipose Tissue: The signaling cascade promotes lipolysis (the breakdown of stored fat) and inhibits lipogenesis (the synthesis of new fat).[9][11] This re-partitioning of energy away from fat storage and towards muscle growth is the primary driver of the observed improvements in carcass leanness.[8]

Furthermore, ZH administration has been shown to affect the calpain-calpastatin proteolytic system. Studies indicate that ZH can increase the gene expression of calpains and their inhibitor, calpastatin.[2] An increase in calpastatin activity is linked to reduced postmortem proteolysis, which is a key factor contributing to the observed increase in meat toughness.[12]

Pharmacological Effects on Livestock

The administration of this compound leads to substantial and well-documented improvements in both live animal performance and carcass characteristics.

Effects on Growth Performance

Supplementation with ZH consistently enhances growth metrics in finishing cattle. Animals treated with ZH show a marked increase in average daily gain (ADG) and a significant improvement in feed efficiency (Gain:Feed ratio).[6][9] A meta-analysis of over 50 comparisons revealed that ZH supplementation resulted in an approximate 0.15 kg increase in ADG and a 0.02 improvement in the G:F ratio compared to control groups.[9] While some studies report a slight decrease in dry matter intake (DMI), the profound improvement in feed conversion efficiency is a key economic benefit.[9]

Table 1: Summary of this compound Effects on Feedlot Performance in Cattle (Meta-Analysis Data)

| Parameter | Weighted Mean Difference | Standard Deviations (SMD) | Notes |

|---|---|---|---|

| Final Body Weight | +8.0 kg | +0.4 | Increase in final weight before slaughter.[9] |

| Average Daily Gain (ADG) | +0.15 kg/day | +0.9 | Significant improvement in daily weight gain.[9] |

| Dry Matter Intake (DMI) | -0.1 kg/day | -0.5 | A slight decrease in feed consumption.[9] |

| Feed Efficiency (G:F) | +0.02 | +1.4 | Substantial improvement in feed conversion.[9] |

Source: Data synthesized from a meta-analysis by Lean et al. (2014).[9]

Effects on Carcass Characteristics

The repartitioning effects of ZH lead to more valuable carcasses. Treated cattle consistently produce heavier hot carcass weights (HCW), with a meta-analysis showing an average increase of 15 kg over controls.[9] This is accompanied by a larger loin muscle (longissimus) area and an improved dressing percentage.[6][9]

Concurrently, ZH reduces overall carcass fatness. This is evidenced by decreased 12th-rib subcutaneous fat thickness and a numerical improvement in USDA Yield Grades (i.e., a lower number).[6][13] However, this reduction in fat deposition often extends to intramuscular fat, resulting in lower marbling scores.[6][14] A significant and consistently reported trade-off is the negative impact on meat tenderness, with ZH-treated beef showing markedly increased Warner-Bratzler shear force (WBSF) values.[7][9]

Table 2: Summary of this compound Effects on Carcass Traits in Cattle (Meta-Analysis Data)

| Parameter | Weighted Mean Difference | Standard Deviations (SMD) | Notes |

|---|---|---|---|

| Hot Carcass Weight (HCW) | +15.0 kg | +1.3 | A substantial increase in carcass weight.[9] |

| Longissimus Muscle Area | +6.5 cm² | +1.4 | Increased loin eye area.[9] |

| 12th Rib Fat Thickness | -1.1 mm | -0.6 | Reduction in backfat.[9] |

| Dressing Percentage | +1.3% | +1.7 | Higher yield of carcass weight from live weight.[9] |

| Marbling Score | -21.0 points | -0.6 | Reduction in intramuscular fat.[9] |

| Warner-Bratzler Shear Force | +0.8 kg | +1.2 | Significant increase in toughness.[9] |

Source: Data synthesized from a meta-analysis by Lean et al. (2014).[9]

Experimental Protocols

A standardized methodology is crucial for evaluating the effects of β-adrenergic agonists like this compound. The following outlines a typical experimental protocol synthesized from multiple feedlot studies.[6][7][11][15]

Animal Selection and Acclimatization

-

Subjects: Finishing beef steers or heifers of similar genetic background (e.g., British × Continental crossbreds) are selected.[11][15]

-

Acclimatization: Animals are acclimated to the feedlot environment and facilities for a period of at least 14-21 days. During this time, they are fed a common backgrounding or finishing diet without the test compound.[11]

-

Health: All animals are processed upon arrival, including vaccinations and parasite control, according to standard feedlot protocols.

Experimental Design and Treatment Administration

-

Design: A randomized complete block design is commonly used. Animals are blocked by initial body weight to reduce variability and then randomly assigned to treatment groups within each block.[6][15]

-

Treatments:

-

Control (CON): Fed a standard finishing diet without ZH.

-

Zilpaterol (ZH): Fed the same finishing diet supplemented with ZH at the labeled dose (e.g., 8.33 mg/kg of dietary dry matter) for a specified period (typically 20-30 days) at the end of the finishing phase.[6]

-

-

Feeding: Cattle are housed in pens (the experimental unit) and provided ad libitum access to feed and fresh water. Feed bunks are managed to ensure consistent feed availability.[16]

Data Collection and Measurements

-

Live Performance:

-

Individual body weights are recorded at the start of the trial, prior to initiating ZH treatment, and at the end of the withdrawal period just before transport to slaughter.[15]

-

Feed intake per pen is recorded daily to calculate DMI and feed efficiency.

-

-

Slaughter and Carcass Data:

-

Following the mandatory withdrawal period (e.g., 3 days), cattle are transported to a commercial abattoir for slaughter.[7]

-

Hot carcass weight is recorded immediately post-harvest.

-

After a 24-48 hour chill period, standard carcass measurements are collected by trained personnel. These include 12th-rib fat thickness, longissimus muscle area (ribeye area), kidney, pelvic, and heart (KPH) fat percentage, and USDA Quality and Yield Grades.[7]

-

-

Meat Quality Analysis:

-

A section of the longissimus lumborum (strip loin) is collected from each carcass.

-

Steaks are aged for a specified period (e.g., 14 days) before being analyzed for Warner-Bratzler shear force to objectively measure tenderness.[2]

-

Statistical Analysis

-

Data are analyzed using a mixed model (e.g., PROC MIXED in SAS), with the pen serving as the experimental unit. The model includes the fixed effects of the treatment and the random effect of the block.[5]

References

- 1. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle [ideas.repec.org]

- 2. This compound improves beef yield, changes palatability traits, and increases calpain-calpastatin gene expression in Nellore heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A meta-analysis of zilpaterol and ractopamine effects on feedlot performance, carcass traits and shear strength of meat in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. newprairiepress.org [newprairiepress.org]

- 8. Interactive Effects of Zinc and this compound on Bovine β-Adrenergic Receptors [scirp.org]

- 9. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]

- 10. Historical Overview of the Effect of β-Adrenergic Agonists on Beef Cattle Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Effects of Different this compound Feed Supplements and Extended Aging Periods on the Meat Quality of Feedlot Bulls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type [mdpi.com]

- 15. Effect of extended withdrawal of this compound on performance and carcass traits in finishing beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

Zilpaterol Hydrochloride: A Technical Guide to its Beta-Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zilpaterol hydrochloride is a potent β-adrenergic agonist utilized in the beef cattle industry to promote muscle growth and improve feed efficiency. Its pharmacological effects are mediated through its interaction with beta-adrenergic receptors (β-ARs), a class of G-protein coupled receptors integral to various physiological processes. This technical guide provides an in-depth analysis of the binding affinity of this compound for β-adrenergic receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound

This compound exhibits preferential binding to the β2-adrenergic receptor subtype, with a notably lower affinity for the β1-adrenergic receptor. This selectivity is a key determinant of its pharmacological profile. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ligand | Ki (Inhibitory Constant) |

| Beta-1 Adrenergic Receptor (β1-AR) | Zilpaterol | 1.0 x 10⁻⁵ M |

| Beta-2 Adrenergic Receptor (β2-AR) | Zilpaterol | 1.1 x 10⁻⁶ M |

| Beta-3 Adrenergic Receptor (β3-AR) | Zilpaterol | Not Quantitatively Determined |

Data compiled from in vitro studies. While a direct binding affinity for the β3-AR has not been quantitatively reported in the reviewed literature, studies have shown that Zilpaterol can decrease β3-AR mRNA expression in bovine satellite cells, suggesting an interaction with this subtype.[1][2]

Experimental Protocols

The determination of the binding affinity of this compound for β-adrenergic receptors is primarily achieved through competitive radioligand binding assays and functional assays that measure downstream signaling, such as cyclic AMP (cAMP) production.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (Zilpaterol) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Membrane Preparation: Cell membranes expressing the specific β-adrenergic receptor subtype of interest (e.g., from transfected cell lines like CHO or HEK293, or from tissue homogenates).

-

Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors, such as [³H]-Dihydroalprenolol ([³H]-DHA).

-

Unlabeled Competitor: this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioactivity will decrease as the concentration of this compound increases. The concentration of Zilpaterol that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: Cyclic AMP (cAMP) Accumulation

This assay measures the functional consequence of receptor activation, which for β-adrenergic receptors is the production of the second messenger cyclic AMP (cAMP).

Objective: To assess the potency and efficacy of this compound in activating β-adrenergic receptors.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the β-adrenergic receptor subtype of interest.

-

Cell Culture Medium and Reagents.

-

This compound.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).

-

Plate Reader: Capable of detecting the output of the chosen cAMP assay kit.

Procedure:

-

Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into a multi-well plate.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Stimulation: Incubate the plate for a defined period to allow for receptor activation and cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the Zilpaterol concentration to generate a dose-response curve. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) can be determined.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

Zilpaterol, as a β-adrenergic agonist, binds to the β-adrenergic receptor, a G-protein coupled receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream cellular proteins, resulting in the physiological effects of Zilpaterol, such as increased protein synthesis and lipolysis.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a typical competitive radioligand binding assay to determine the binding affinity of Zilpaterol.

References

An In-depth Technical Guide on the Metabolism and Elimination of Zilpaterol in Bovine Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol (B38607), a β2-adrenergic agonist, is utilized in the beef industry as a feed supplement to enhance growth performance by increasing muscle mass and improving feed efficiency.[1][2][3] Marketed under the brand name Zilmax®, it is administered to cattle during the final 20 to 40 days of the finishing period.[4][5] Understanding the metabolic fate and elimination pathways of zilpaterol in bovine species is critical for ensuring food safety, adhering to regulatory standards, and informing drug development. This guide provides a comprehensive overview of the metabolism, pharmacokinetics, and elimination of zilpaterol in cattle, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Metabolism of Zilpaterol

Studies in cattle, swine, and rats have demonstrated that the metabolism of zilpaterol is qualitatively and quantitatively comparable across these species following oral administration.[4] The metabolic process is moderate, resulting in two primary metabolites alongside the unchanged parent compound.[4][6]

The main metabolites identified are:

-

Deisopropyl-zilpaterol: Formed by the removal of the isopropyl group.[4]

-

Hydroxy-zilpaterol: Formed by the addition of a hydroxyl group.[4]

Unchanged zilpaterol remains the most abundant compound found in excreta, particularly in urine.[4][6] In cattle urine, deisopropyl-zilpaterol has been quantified to represent between 2.5% and 5.7% of the eliminated drug.[7][8] A sulfate (B86663) conjugate of zilpaterol has also been detected, although the majority is excreted unconjugated.[8]

dot graph "Metabolic Pathway of Zilpaterol" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 1: Zilpaterol Metabolic Pathway in Bovine Species", fontcolor="#202124", labelloc=b, width=8]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes Zilpaterol [label="Zilpaterol\n(Parent Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deisopropyl [label="Deisopropyl-zilpaterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydroxy [label="Hydroxy-zilpaterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfate [label="Zilpaterol-Sulfate\n(Conjugate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Excretion\n(Urine & Feces)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Zilpaterol -> Deisopropyl [label=" Deisopropylation", color="#5F6368", fontcolor="#202124"]; Zilpaterol -> Hydroxy [label=" Hydroxylation", color="#5F6368", fontcolor="#202124"]; Zilpaterol -> Sulfate [label=" Sulfation", color="#5F6368", fontcolor="#202124"]; Zilpaterol -> Excretion [label=" Unchanged", color="#EA4335", fontcolor="#202124"]; Deisopropyl -> Excretion [color="#5F6368"]; Hydroxy -> Excretion [color="#5F6368"]; Sulfate -> Excretion [color="#5F6368"]; } }

Caption: Figure 1: Zilpaterol Metabolic Pathway in Bovine Species.

Pharmacokinetics and Elimination

Zilpaterol is rapidly absorbed following oral administration.[6] The elimination of zilpaterol and its metabolites is efficient, primarily occurring through urine and feces.[4][6]

Excretion Profile

Radiolabeled studies using [14C]zilpaterol have been instrumental in determining the excretion routes. In cattle, approximately 80% of the administered dose is eliminated via urine, with the remainder excreted in the feces.[4][6] This is comparable to swine (85% in urine) but differs from rats (50% in urine).[4]

A study involving Wistar rats showed that nearly 91% of the administered radioactivity was eliminated within 8 days, with 49% in urine and 42% in feces.[9] A significant portion, 63% of the radioactivity, was excreted within the first 24 hours.[9]

Table 1: Excretion of Zilpaterol in Bovine and Other Species

| Species | Route of Elimination | Percentage of Dose Excreted | Source |

| Cattle | Urine | ~80% | [4][6] |

| Feces | ~20% | [4][6] | |

| Swine | Urine | ~85% | [4][6] |

| Rats | Urine | ~50% | [4][6] |

| Feces | ~42% | [9] |

Tissue Residue Depletion

Residue depletion studies are crucial for establishing withdrawal periods. After administering the recommended dose of 0.15 mg/kg body weight/day, a steady state is achieved by 12 days of treatment.[4] Residues of zilpaterol deplete rapidly from tissues following withdrawal of the medicated feed.

In a radiolabeled study, the highest concentrations of total radioactive residues at 12 hours post-dosing were found in the liver and kidney.[5][6] Residues were detectable in the liver and kidney for up to 96 hours post-dose.[4] No residues were detected in fat after 12 hours, and none in muscle after 48 hours.[4]

Table 2: Total Residue Depletion in Cattle Tissues (ppb)

| Withdrawal Time | Liver | Kidney | Muscle | Fat |

| 12 hours | 98 - 102 | 97 - 104 | Detectable | Not Detected |

| 48 hours | 47.5 | Detectable | Not Detected | Not Detected |

| 96 hours (4 days) | 27.6 | Detectable | Not Detected | Not Detected |

| 8 days | ~2 (µg/kg) | Not Detected | Not Detected | Not Detected |

| Data compiled from multiple studies.[4][5][9] |

Experimental Protocols

The data presented in this guide are derived from robust scientific studies. The methodologies employed are detailed below to provide context and allow for replication.

Radiolabeled Metabolism and Excretion Study

This type of study is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.

-

Objective: To determine the distribution, metabolism, and route of excretion of zilpaterol.

-

Test Article: [14C]zilpaterol hydrochloride, with the radiolabel on a stable part of the molecule.[9]

-

Animal Subjects: A study used Salers steers and Charolais × Salers heifers with an average body weight of 295 kg.[4][5] Animals were confirmed to be healthy.

-

Dosing Regimen: Animals received a single oral dose of [14C]this compound, typically at a rate of 0.2 mg/kg of body weight, administered in the feed.[5][9]

-

Sample Collection:

-

Urine and feces were collected for up to 8 days post-administration to quantify total radioactivity.[9]

-

Animals were euthanized at various time points (e.g., 12 hours, 48 hours, 8 days) after dosing.[5]

-

Edible tissues, including liver, kidney, muscle, and fat, were collected for residue analysis.[9]

-

-

Analytical Method: Total radioactivity in excreta and tissues was measured using Liquid Scintillation Counting (LSC).[9] Metabolite profiling was conducted using High-Performance Liquid Chromatography (HPLC).[9]

dot graph "Experimental Workflow for Residue Study" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 2: Typical Experimental Workflow for a Residue Depletion Study", fontcolor="#202124", labelloc=b, width=8]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes Dosing [label="Animal Dosing\n(e.g., 0.15 mg/kg/day in feed for 20-40 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Withdrawal [label="Feed Withdrawal Period\n(e.g., 3-5 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Slaughter [label="Slaughter at Timed Intervals\n(e.g., 12h, 48h, 96h post-withdrawal)", fillcolor="#FBBC05", fontcolor="#202124"]; Collection [label="Tissue & Fluid Sample Collection\n(Liver, Kidney, Muscle, Urine, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preparation [label="Sample Preparation\n(Homogenization, Extraction, Cleanup)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analytical Measurement\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Data Analysis & Quantification\n(Residue Levels, Depletion Rates)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Dosing -> Withdrawal [color="#5F6368"]; Withdrawal -> Slaughter [color="#5F6368"]; Slaughter -> Collection [color="#5F6368"]; Collection -> Preparation [color="#5F6368"]; Preparation -> Analysis [color="#5F6368"]; Analysis -> Quantification [color="#5F6368"]; } }

Caption: Figure 2: Typical Experimental Workflow for a Residue Depletion Study.

Tissue Residue Analysis using LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying low levels of drug residues in complex biological matrices.

-

Objective: To identify and quantify zilpaterol residues in bovine tissues.

-

Sample Preparation:

-

Hydrolysis: Tissue samples may be hydrolyzed using enzymes like β-glucuronidase/arylsulfatase to release conjugated metabolites.[10]

-

Extraction: Zilpaterol is extracted from the homogenized tissue using an organic solvent, such as ethyl acetate.[8][10]

-

Defatting: A partitioning step, for example with n-hexane/methanol, is used to remove lipids.[10]

-

Purification: The extract is cleaned up and concentrated using Solid Phase Extraction (SPE).[8][10][11]

-

-

Instrumentation: An LC-MS/MS system is used, often operating in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM) for high specificity and sensitivity.[8][11]

-

Validation: The method is validated according to regulatory guidelines, assessing parameters like linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][12][13] For zilpaterol in beef, LOQs as low as 0.2 µg/kg have been achieved.[10]

Logical Relationships in Elimination

The elimination of zilpaterol is a time-dependent process governed by the rates of metabolism and excretion. The parent drug is the primary substance eliminated, indicating that excretion is faster than metabolism for a significant portion of the dose.

dot graph "Logical Flow of Zilpaterol Elimination" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 3: Logical Flow of Zilpaterol Elimination in Bovines", fontcolor="#202124", labelloc=b, width=8]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes Oral [label="Oral Administration\n(Zilpaterol in Feed)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; Absorption [label="Rapid GI Absorption", fillcolor="#FBBC05", fontcolor="#202124"]; Distribution [label="Systemic Distribution\n(Bloodstream to Tissues)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Hepatic Metabolism\n(Phase I & II Reactions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Excretion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Urine [label="Renal Excretion\n(~80% of dose)\n(Mainly unchanged Zilpaterol)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Feces [label="Fecal Excretion\n(~20% of dose)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Oral -> Absorption [color="#5F6368"]; Absorption -> Distribution [color="#5F6368"]; Distribution -> Metabolism [label="To Liver", color="#5F6368", fontcolor="#202124"]; Distribution -> Excretion [label="Directly via Kidneys", color="#5F6368", fontcolor="#202124"]; Metabolism -> Excretion [label="Metabolites", color="#5F6368", fontcolor="#202124"]; Excretion -> Urine [color="#5F6368"]; Excretion -> Feces [color="#5F6368"]; } }

Caption: Figure 3: Logical Flow of Zilpaterol Elimination in Bovines.

Conclusion

The metabolism of zilpaterol in bovine species is moderate, yielding primarily deisopropyl- and hydroxy- metabolites, though the parent compound is the major excreted substance. Elimination is rapid and occurs predominantly through the urine. Tissue residues deplete quickly, with liver and kidney being the last sites where residues can be detected. The detailed experimental protocols and quantitative data provided herein offer a robust framework for researchers and professionals in the field of drug development and food safety.

References

- 1. Zilpaterol - Wikipedia [en.wikipedia.org]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]

- 4. fao.org [fao.org]

- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 6. apvma.gov.au [apvma.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fao.org [fao.org]

- 10. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]

- 11. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Zilpaterol in bovine liver, meat, heart, and kidney, determined by liquid chromatography-quadrupole-orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Zilpaterol Hydrochloride on Muscle Protein Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zilpaterol (B38607) hydrochloride (ZH) is a β2-adrenergic agonist known for its potent effects on muscle hypertrophy in livestock. This technical guide provides an in-depth analysis of the molecular mechanisms by which ZH modulates protein synthesis and degradation in skeletal muscle. We delve into the core signaling pathways, summarize the available quantitative data, and provide detailed experimental protocols relevant to studying its effects. This document is intended to be a comprehensive resource for researchers and professionals in the fields of animal science, pharmacology, and drug development.

Introduction

Zilpaterol hydrochloride is a synthetic β-adrenergic agonist that has been utilized in the beef industry to enhance muscle mass and improve feed efficiency.[1] Its primary mode of action involves the stimulation of β2-adrenergic receptors on muscle cells, initiating a cascade of intracellular events that shift the balance of protein turnover towards net protein accretion.[2] This guide will explore the intricate molecular machinery that underlies these physiological changes, focusing specifically on the dual regulation of protein synthesis and degradation.

The Core Mechanism: β-Adrenergic Signaling

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors located on the surface of skeletal muscle cells.[2] This interaction triggers a well-defined signaling cascade.

Signaling Pathway Diagram

The binding of ZH to the β2-adrenergic receptor initiates a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2] PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which can modulate the transcription of genes involved in muscle growth.[2][3]

Effects on Protein Synthesis

Putative Involvement of the Akt/mTOR Pathway

The Akt/mTOR signaling pathway is a central regulator of muscle protein synthesis. While direct evidence for ZH-induced phosphorylation of key proteins in this pathway is limited, it is a highly plausible mechanism given the known effects of other hypertrophic stimuli. The pathway is initiated by the activation of Akt (also known as Protein Kinase B), which in turn activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mTORC1 then phosphorylates downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation.

Quantitative Data on Gene Expression Related to Protein Synthesis

The following table summarizes the observed changes in the mRNA abundance of genes associated with muscle growth and fiber type in response to this compound treatment in bovine satellite cells and muscle tissue.

| Gene | Treatment | Fold Change/Effect | Species/Cell Type | Reference |

| β1-AR mRNA | 1 µM ZH | Decreased (P < 0.05) | Bovine Myoblasts | [5][6] |

| β2-AR mRNA | 0.01 and 1 µM ZH | Decreased (P < 0.05) | Bovine Myoblasts | [5][6] |

| β3-AR mRNA | 0.01 and 1 µM ZH | Decreased (P < 0.05) | Bovine Myoblasts | [5][6] |

| IGF-I mRNA | 1 µM ZH | Tended to increase (P = 0.07) | Bovine Myoblasts | [5][6] |

| MHC-IIA mRNA | ZH Treatment | Decreased | Bovine Semimembranosus Muscle | [7] |

| MHC-IIX mRNA | ZH Treatment | Increased | Bovine Semimembranosus Muscle | [7] |

Effects on Protein Degradation

This compound is also reported to decrease muscle protein degradation.[2][4] This effect is thought to be mediated primarily through the inhibition of the calpain system.

The Calpain-Calpastatin System

Calpains are a family of calcium-dependent proteases that play a role in muscle protein turnover. Their activity is regulated by an endogenous inhibitor, calpastatin. An increase in the calpastatin-to-calpain ratio leads to a decrease in protein degradation.

Quantitative Data on Gene Expression Related to Protein Degradation

Studies have shown that ZH treatment can alter the gene expression of components of the calpain-calpastatin system.

| Gene | Treatment | Fold Change/Effect | Species/Cell Type | Reference |

| Calpain-1 mRNA | ZH Supplementation | Increased | Nellore Heifers | [8] |

| Calpain-2 mRNA | ZH Supplementation | Increased | Nellore Heifers | [8] |

| Calpastatin mRNA | ZH Supplementation | Increased | Nellore Heifers | [8] |

| Calpain mRNA | ZH Treatment | Tended to be lower (P = 0.09) | Feedlot Steers | [9] |

It is important to note that while mRNA levels are indicative of changes in gene expression, they do not always directly correlate with protein levels or enzymatic activity. Direct measurements of calpain activity in response to ZH are needed for a more complete understanding.

The Ubiquitin-Proteasome System

The ubiquitin-proteasome system is another major pathway for protein degradation in skeletal muscle. While it is a critical component of muscle atrophy, there is currently a lack of direct evidence from the reviewed literature detailing the effects of this compound on the activity of this system.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to studying the effects of this compound on protein synthesis and degradation.

Western Blot Analysis of Akt/mTOR Pathway Phosphorylation

This protocol outlines the steps for assessing the phosphorylation status of key proteins in the Akt/mTOR pathway in muscle cell cultures treated with this compound.

Experimental Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Culture myoblasts (e.g., C2C12 or primary satellite cells) and differentiate them into myotubes. Treat the myotubes with varying concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt, mTOR, S6K1, and 4E-BP1.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Calpain Activity

This protocol describes a method for quantifying calpain activity in muscle tissue samples from animals treated with this compound.

Methodology:

-

Tissue Homogenization: Homogenize frozen muscle tissue samples in a buffer containing a calpain extraction buffer.

-

Centrifugation: Centrifuge the homogenates to pellet insoluble material and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Calpain Activity Assay: Use a fluorometric assay kit with a calpain-specific substrate. The cleavage of the substrate by calpain results in the release of a fluorescent molecule, which can be measured using a fluorometer.

-

Data Analysis: Calculate the calpain activity based on the rate of fluorescence increase and normalize it to the protein concentration of the sample.

Conclusion and Future Directions

This compound is a potent modulator of muscle protein metabolism, acting through the β2-adrenergic signaling pathway to promote a net increase in protein accretion. While its effects on gene expression of muscle fiber types and components of the calpain-calpastatin system are documented, a significant gap remains in our understanding of its direct quantitative impact on protein synthesis and degradation rates. Furthermore, the precise role of the Akt/mTOR and ubiquitin-proteasome pathways in mediating the effects of ZH requires further investigation. Future research should focus on employing stable isotope tracer methodologies to quantify protein turnover in response to ZH and utilize phosphoproteomics to elucidate the full spectrum of its downstream signaling targets. A more comprehensive understanding of these mechanisms will not only enhance its application in animal science but also provide valuable insights for the development of novel therapeutics for muscle-wasting disorders.

References

- 1. meatscience.org [meatscience.org]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. Phosphorylation of the cAMP response element binding protein CREB by cAMP-dependent protein kinase A and glycogen synthase kinase-3 alters DNA-binding affinity, conformation, and increases net charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound improves beef yield, changes palatability traits, and increases calpain-calpastatin gene expression in Nellore heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Supplemental vitamin D3 and this compound. II. Effect on calcium concentration, muscle fiber type, and calpain gene expression of feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Research on Zilpaterol's Metabolic Pathways in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zilpaterol (B38607), a β2-adrenergic agonist, is utilized in the livestock industry to enhance muscle growth and improve feed efficiency. Understanding its metabolic fate is crucial for assessing its safety and efficacy. This technical guide provides a comprehensive overview of the exploratory research on zilpaterol's metabolic pathways in rats, a common model for preclinical toxicology and pharmacokinetic studies. This document outlines the key metabolic transformations, presents quantitative data on metabolite distribution, details representative experimental protocols for in-life studies and sample analysis, and visualizes the metabolic pathways and experimental workflows.

Introduction

Zilpaterol hydrochloride is a β2-adrenergic agonist that acts as a repartitioning agent, promoting the accretion of muscle protein over fat deposition.[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors, primarily in muscle and adipose tissues. The study of its metabolic pathways in rodent models, such as rats, is a fundamental step in its pharmacological and toxicological evaluation. Rats provide a valuable in vivo system to understand the absorption, distribution, metabolism, and excretion (ADME) of zilpaterol, offering insights that are often qualitatively and quantitatively comparable to other species, including cattle and swine.[2][3]

This guide synthesizes available research to provide a detailed technical resource for professionals engaged in drug metabolism and development. It focuses on the practical aspects of conducting exploratory research into zilpaterol's biotransformation in rats.

Metabolic Pathways of Zilpaterol in Rats

The metabolism of zilpaterol in rats is moderate, with a significant portion of the parent compound being excreted unchanged.[2] The primary routes of biotransformation involve oxidation and dealkylation.

Major Metabolites

Two principal metabolites of zilpaterol have been identified in rats:

-

Hydroxy-zilpaterol: This metabolite is the result of the oxidation of the zilpaterol molecule. It has been identified as the major metabolite in the feces of rats.[4]

-

Deisopropyl-zilpaterol: Formed through the removal of the isopropyl group, this is the most abundant metabolite found in rat urine, aside from the parent compound.[4]

Proposed Metabolic Scheme

The biotransformation of zilpaterol in rats can be summarized in the following proposed metabolic pathway.

Quantitative Analysis of Zilpaterol and its Metabolites

Quantitative data from metabolism studies are essential for understanding the extent of biotransformation and the primary routes of elimination. The following tables summarize the distribution of zilpaterol and its metabolites in the urine and feces of Wistar rats following a single oral administration of [14C]this compound.

Table 1: Distribution of Zilpaterol and its Metabolites in Wistar Rat Urine (% of Administered Dose) [4]

| Metabolite | Day 1 | Day 2 |

| Unchanged Zilpaterol | 60 | 47 |

| Deisopropyl-zilpaterol | 20 | Not Reported |

| Other Metabolites (5) | Not Quantified | Not Quantified |

Table 2: Distribution of Zilpaterol and its Metabolites in Wistar Rat Feces (% of Administered Dose) [4]

| Metabolite | Day 1 | Day 2 |

| Hydroxy-zilpaterol | Major Metabolite | Not Reported |

| Unchanged Zilpaterol | Present | Not Reported |

Experimental Protocols

This section provides a detailed, representative methodology for an in-vivo study of zilpaterol metabolism in rats, from animal dosing to sample analysis.

In-Life Study Design

A typical experimental workflow for an in-life metabolism study is depicted below.

4.1.1. Animals and Housing

-

Species: Male and female Sprague-Dawley or Wistar rats.

-

Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the study.

-

Housing: Rats are housed individually in metabolic cages designed for the separate collection of urine and feces.

-

Diet and Water: Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing if required.

4.1.2. Dosing

-

Test Article: [14C]this compound is often used to facilitate the tracking of the drug and its metabolites.

-

Administration: A single oral dose is administered via gavage. The vehicle is typically a synthetic diet or an aqueous solution.

4.1.3. Sample Collection

-

Urine and Feces: Collected at regular intervals (e.g., 0-24 h, 24-48 h) for several days post-dose.

-

Blood: Blood samples can be collected at various time points via tail vein or cardiac puncture at termination to determine pharmacokinetic parameters. Plasma is separated by centrifugation.

-

Tissues: At the end of the study, animals are euthanized, and key tissues involved in metabolism and excretion (e.g., liver, kidneys) are harvested.

Sample Preparation and Analysis

4.2.1. Sample Homogenization and Extraction

-

Urine: May be analyzed directly or after dilution and filtration. For conjugated metabolites, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) may be necessary.

-

Feces: Fecal samples are typically homogenized with a suitable solvent (e.g., acetonitrile (B52724)/water mixture) and extracted.

-

Plasma: Protein precipitation with a solvent like acetonitrile or methanol (B129727) is a common first step.

-

Tissues: Tissues are homogenized, and extraction is performed using appropriate solvents.

4.2.2. Extraction and Cleanup

-

Solid-Phase Extraction (SPE): A common technique for cleaning up biological samples. Mixed-mode cation exchange or polymeric reversed-phase cartridges are often effective for extracting zilpaterol and its metabolites.

-

Liquid-Liquid Extraction (LLE): An alternative or complementary cleanup step using immiscible solvents.

4.2.3. Analytical Instrumentation

-

Liquid Scintillation Counting (LSC): Used to measure the total radioactivity in samples when a radiolabeled compound is used.

-

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): The primary analytical technique for the separation, identification, and quantification of zilpaterol and its metabolites.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is common.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for quantification. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is employed for the structural elucidation of unknown metabolites.

-

Signaling Pathways Affected by Zilpaterol

Zilpaterol exerts its physiological effects by activating β2-adrenergic receptors. The downstream signaling cascades lead to increased protein synthesis in muscle and increased lipolysis in adipose tissue.

β2-Adrenergic Signaling in Skeletal Muscle

The activation of β2-adrenergic receptors in skeletal muscle by zilpaterol initiates a signaling cascade that promotes muscle hypertrophy.

β2-Adrenergic Signaling in Adipose Tissue

In adipose tissue, zilpaterol stimulates lipolysis, the breakdown of stored triglycerides.

Conclusion

The exploratory research on zilpaterol's metabolic pathways in rats reveals that the compound undergoes limited biotransformation, with oxidation and dealkylation being the primary metabolic reactions. Unchanged zilpaterol is the major component excreted, primarily in the urine. This guide provides a framework for designing and conducting further research in this area, offering representative protocols and summarizing key quantitative data. A thorough understanding of zilpaterol's ADME profile in preclinical models is paramount for the continued safe and effective use of this and other β-adrenergic agonists in animal production and for informing human food safety assessments.

References

- 1. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways That Control Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Zilpaterol Hydrochloride in Tissue using LC-MS/MS

Introduction

Zilpaterol (B38607) hydrochloride is a β-adrenergic agonist utilized in the livestock industry to enhance muscle growth and improve feed efficiency in cattle.[1] Due to concerns regarding potential human health risks from the consumption of meat containing residual levels of this compound, regulatory bodies in many regions have established maximum residue limits (MRLs) or enacted bans on its use.[1] Consequently, the development of highly sensitive and specific analytical methods for the routine monitoring of zilpaterol residues in edible tissues is crucial for ensuring food safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering exceptional selectivity and sensitivity for the confirmation and quantification of zilpaterol.[1]

This application note details a robust LC-MS/MS method for the determination of zilpaterol hydrochloride in various tissue matrices, including liver, muscle, and kidney. The protocol encompasses sample preparation involving enzymatic hydrolysis to account for conjugated metabolites, followed by a thorough extraction and cleanup procedure.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method across different tissue types, compiled from various validation studies.

| Parameter | Muscle | Liver | Kidney | Heart | Reference |

| Linearity (r²) | >0.999 | >0.9996 | >0.9996 | >0.9996 | [2][3] |

| Limit of Detection (LOD) | 0.02 - 0.06 ng/g | 0.015 - 0.061 µg/kg | 0.015 - 0.061 µg/kg | 0.015 - 0.061 µg/kg | [3][4] |

| Limit of Quantification (LOQ) | 0.1 - 0.2 µg/kg | 0.025 - 0.091 µg/kg | 0.025 - 0.091 µg/kg | 0.025 - 0.091 µg/kg | [2][3][4][5] |

| Recovery (%) | 94.1 - 120.0% | 71 - 99% | 71 - 99% | 71 - 99% | [3][4][5] |

| Precision (RSD %) | <10.0% | <15% | <15% | <15% | [2] |

Experimental Protocols

Reagents and Materials

-

This compound reference standard

-

Clenbuterol-d9 (or other suitable internal standard)

-

Methanol, Acetonitrile (LC-MS grade)

-

Ethyl acetate (B1210297), n-hexane (HPLC grade)

-

Ammonium (B1175870) acetate

-

Formic acid

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Solid-Phase Extraction (SPE) cartridges (e.g., Molecular Imprinted Polymer or Mixed-Mode Cation Exchange)

-

Deionized water

Sample Preparation

-

Homogenization: Weigh 5 g of minced tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube. To prevent potential degradation, especially in liver and kidney samples, the addition of hydrochloric acid during homogenization can be employed.[6]

-

Internal Standard Spiking: Fortify the sample with an appropriate amount of internal standard solution (e.g., Clenbuterol-d9).

-

Enzymatic Hydrolysis: To deconjugate zilpaterol metabolites, add 5 mL of 0.2 M ammonium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase enzyme solution.[2][7] Vortex the mixture and incubate overnight in a shaking water bath at 37°C.

-

Liquid-Liquid Extraction (LLE): After incubation, allow the sample to cool to room temperature. Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.[2]

-

Defatting Step: Transfer the supernatant (ethyl acetate layer) to a new tube. For fatty samples, a defatting step with n-hexane/methanol partitioning can be incorporated to remove non-polar co-extractives.[2][7]

-

Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

Solid-Phase Extraction (SPE) Cleanup: Reconstitute the dried residue in an appropriate loading buffer. The extract is then purified using an SPE cartridge.[2][7] Molecular Imprinted Polymer (MIP) SPE cartridges have shown high selectivity for zilpaterol.[2][7]

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with a suitable elution solvent.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm) is commonly used.[2][5]

-

Mobile Phase: A gradient elution using a binary solvent system is typical.[2]

-

Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A linear gradient starting with a high percentage of mobile phase A, which is decreased over the run to elute zilpaterol.[2]

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.[4][8]

-

MS/MS Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion and at least two product ions for both zilpaterol and the internal standard should be monitored for quantification and confirmation.

-

Zilpaterol Transitions: For example, m/z 262.19 → 244.18 (quantitative) and 262.19 → 185.10 (confirmative).[7]

-

Visualizations

Caption: Workflow for Zilpaterol Quantification in Tissue.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zilpaterol Hydrochloride Residue Analysis

Introduction

Zilpaterol hydrochloride is a β-adrenergic agonist utilized as a growth promoter in livestock to enhance muscle mass and improve feed efficiency.[1][2] Due to concerns about potential human health risks from consuming meat with residues, regulatory bodies in many countries have established maximum residue limits (MRLs) or banned its use altogether.[1][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring Zilpaterol residues in edible tissues and other biological matrices to ensure food safety and compliance with regulations.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification and confirmation of Zilpaterol residues due to its high selectivity and sensitivity.[1]

This document provides detailed protocols for the sample preparation of various bovine tissues for Zilpaterol residue analysis. The methodologies described are based on established and validated analytical procedures.

Data Presentation: Quantitative Performance of Zilpaterol Sample Preparation Methods

The following table summarizes the quantitative data from various studies on Zilpaterol residue analysis, highlighting the efficiency of different sample preparation and analytical methods across various matrices.

| Matrix | Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |

| Beef Muscle | LC-MS/MS | - | 0.2 | 100.9 - 108.5 | [3] |

| Bovine Tissues | LC-MS/MS | - | 1.3 | 99 | [4] |

| Bovine Liver | LC-Q-Orbitrap HRMS | 0.015 - 0.061 | 0.025 - 0.091 | 71 - 99 | [5][6] |

| Bovine Meat | LC-Q-Orbitrap HRMS | 0.015 - 0.061 | 0.025 - 0.091 | 71 - 99 | [5][6] |

| Bovine Heart | LC-Q-Orbitrap HRMS | 0.015 - 0.061 | 0.025 - 0.091 | 71 - 99 | [5][6] |

| Bovine Kidney | LC-Q-Orbitrap HRMS | 0.015 - 0.061 | 0.025 - 0.091 | 71 - 99 | [5][6] |

| Livestock Products | LC-MS/MS | - | 10 | 87.0 - 99.4 | [7][8] |

| Feed | GC-MS | 7.5 | 25.0 | >75.3 | [9] |

Experimental Workflow for Zilpaterol Residue Analysis

The general workflow for the preparation of tissue samples for Zilpaterol residue analysis involves homogenization, enzymatic hydrolysis, extraction, and clean-up prior to instrumental analysis.

Caption: General experimental workflow for Zilpaterol residue analysis in tissues.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments in Zilpaterol residue analysis from bovine tissue samples.

Protocol 1: Sample Preparation of Bovine Muscle Tissue

This protocol is adapted from a validated LC-MS/MS method for the determination of Zilpaterol in beef muscle.[2][3]

1. Materials and Reagents:

-

Zilpaterol reference standard

-

Clenbuterol-d9 (internal standard)

-

Methanol, Acetonitrile (LC-MS grade)

-

Ethyl acetate (B1210297), n-hexane (HPLC grade)

-

Ammonium (B1175870) acetate

-

β-glucuronidase/arylsulfatase enzyme solution

-

Molecular Imprinted Polymer (MIP) Solid-Phase Extraction (SPE) cartridges

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

2. Homogenization and Hydrolysis:

-

Weigh 5 g of minced beef sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add a suitable amount of internal standard (e.g., Clenbuterol-d9).

-

To deconjugate Zilpaterol metabolites, add 10 mL of 0.2 M ammonium acetate buffer and 50 µL of β-glucuronidase/arylsulfatase.[1][3]

-

Vortex the mixture and incubate at 37°C for at least 4 hours (or overnight).[3]

3. Extraction:

-

After incubation, allow the sample to cool to room temperature.

-

Add 20 mL of ethyl acetate and homogenize for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 20 mL of ethyl acetate.

-

Combine the organic extracts.

4. Clean-up (Solid-Phase Extraction):

-

Condition a MIP SPE cartridge by passing 1 mL of methanol, 1 mL of water, and 1 mL of 0.025 M ammonium acetate solution.[2]

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 2 mL of 0.025 M ammonium acetate solution.[2]

-

Load the reconstituted sample onto the conditioned MIP cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of methanol.

-

Elute the analytes with 5 mL of methanol:acetic acid (9:1, v/v).[2]

5. Final Preparation for LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

Vortex and transfer to an autosampler vial for injection.

Protocol 2: Sample Preparation of Bovine Liver, Kidney, and Heart

This protocol is a general procedure applicable to various bovine tissues and can be adapted based on specific laboratory validation. To prevent degradation of Zilpaterol in tissues like liver and kidney, some methods recommend the addition of a hydrochloric acid solution during homogenization.[10]

1. Materials and Reagents:

-

Same as Protocol 1, with the potential addition of 0.6 mol/L hydrochloric acid·ethanol/water (1:1, v/v) solution.[10]

2. Homogenization and Hydrolysis:

-

Weigh 5 g of the homogenized tissue sample (liver, kidney, or heart) into a 50 mL centrifuge tube.

-

(Optional, for liver and kidney) Add 2.5 mL of 0.6 mol/L hydrochloric acid·ethanol/water (1:1, v/v) solution and re-homogenize.[10]

-

Spike with the internal standard.

-

Proceed with enzymatic hydrolysis as described in Protocol 1, step 2.3 and 2.4.

3. Extraction:

-

Follow the liquid-liquid extraction procedure as outlined in Protocol 1, steps 3.1 to 3.6.

4. Clean-up (Solid-Phase Extraction):

-

A mixed-mode cation exchange (MCX) or C18 SPE cartridge can be used as an alternative to MIP for these matrices.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Evaporate the organic extract, reconstitute in a suitable loading buffer (e.g., acidic water), and load onto the SPE cartridge.

-

Perform washing steps to remove interferences (e.g., with acidic water and methanol).

-

Elute Zilpaterol with an appropriate solvent (e.g., ammoniated methanol).

5. Final Preparation for LC-MS/MS Analysis:

-

Follow the final preparation steps as described in Protocol 1, steps 5.1 to 5.3.

Signaling Pathways and Logical Relationships

The analytical process for Zilpaterol residue detection follows a logical progression from sample collection to final data interpretation. The following diagram illustrates the key stages and their relationships.

Caption: Logical flow of Zilpaterol residue analysis from sample to result.

References

- 1. benchchem.com [benchchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Zilpaterol in bovine liver, meat, heart, and kidney, determined by liquid chromatography-quadrupole-orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. plu.mx [plu.mx]

- 10. mhlw.go.jp [mhlw.go.jp]

Protocol for Zilpaterol Administration in Cattle Feedlot Studies: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of zilpaterol (B38607) hydrochloride (ZH) in cattle feedlot studies. Zilpaterol is a β2-adrenergic agonist used to enhance growth performance and carcass leanness in finishing beef cattle.[1] Adherence to established protocols is crucial for ensuring animal welfare, data integrity, and regulatory compliance.

Introduction to Zilpaterol Hydrochloride

This compound is a feed additive that acts as a repartitioning agent, shifting metabolism to favor muscle growth over fat deposition.[2] It achieves this by binding to and activating β2-adrenergic receptors, primarily in muscle and fat tissues.[3][4] This activation leads to increased protein synthesis and decreased protein degradation in muscle, while simultaneously increasing lipolysis (fat breakdown) and decreasing lipogenesis (fat synthesis) in adipose tissue.[2][5] The net result is an improvement in feed efficiency, average daily gain, hot carcass weight, and overall lean meat yield.[6][7]

Experimental Protocols

Animal Selection and Acclimation

-

Animal Model: The most common animal model for these studies is finishing beef steers or heifers.[8][9] Crossbred cattle are frequently used.[10]

-

Acclimation Period: Upon arrival at the research facility, cattle should undergo an acclimation period of at least 14 to 21 days. This allows them to adapt to the new environment, diet, and social structure, minimizing stress-related variables.

-

Health and Identification: All animals should be individually identified with ear tags, vaccinated, and treated for parasites according to standard feedlot operating procedures.[9] Their health should be monitored daily throughout the study.

Experimental Design

A randomized complete block design is a robust and commonly employed design for zilpaterol feeding trials.[8][10]

-

Blocking: Cattle should be blocked by initial body weight to reduce variability within treatment groups.[10] Other factors such as breed type can also be used for blocking.[11]

-

Randomization: Within each block, pens of cattle are randomly assigned to treatment groups.

-

Treatment Groups: A typical study includes a control group (receiving the basal diet without zilpaterol) and one or more zilpaterol-treated groups.[8]

-

Replication: Each treatment should be replicated across multiple pens to ensure statistical power.

Zilpaterol Administration

-

Dosage: The approved and most frequently studied dosage of this compound is 8.33 mg/kg of dietary dry matter (DM).[3][8] This is equivalent to approximately 7.56 g/ton of diet dry matter.[12] Another way to express the dosage is 0.15 mg of ZH per kg of body weight per day.[2]

-

Duration of Feeding: Zilpaterol is typically administered during the final 20 to 40 days of the finishing period before slaughter.[2][6][13]

-

Feed Preparation and Delivery: Zilpaterol is a medicated premix that should be thoroughly mixed into the total mixed ration (TMR) to ensure uniform distribution.[2] Feed should be delivered to the cattle at the same time each day.

Withdrawal Period

-

Mandatory Withdrawal: A mandatory withdrawal period is required before slaughter to ensure that drug residues in the edible tissues are below established tolerance levels. The standard withdrawal period for zilpaterol is a minimum of 3 days.[2][14] Some studies have investigated extended withdrawal periods of 10, 17, or 24 days.[10][15]

Data Collection

-

Body Weight: Individual animal body weights should be recorded at the beginning of the trial, at the start of the zilpaterol feeding period, and at the end of the trial (just before shipping for slaughter).[10]

-

Feed Intake: Dry matter intake (DMI) should be recorded daily on a pen basis.

-

Average Daily Gain (ADG): Calculated from body weight measurements.

-

Feed Efficiency (G:F): Calculated as the ratio of average daily gain to dry matter intake.

Following a standard withdrawal period, cattle are transported to a commercial abattoir for slaughter. Carcass data should be collected by trained personnel.

-

Hot Carcass Weight (HCW): The weight of the carcass after slaughter and removal of the head, hide, and internal organs.

-

Dressing Percentage: Calculated as (Hot Carcass Weight / Final Live Body Weight) x 100.

-

12th-Rib Fat Thickness: A measurement of subcutaneous fat depth over the ribeye muscle.

-

Longissimus Muscle Area (LMA) or Ribeye Area (REA): A cross-sectional measurement of the ribeye muscle, which is an indicator of overall muscling.

-

Marbling Score: An assessment of the amount of intramuscular fat, which is a primary determinant of USDA Quality Grade.

-

USDA Yield Grade: A calculation that estimates the percentage of boneless, closely trimmed retail cuts from the carcass.

Data Presentation

The following tables summarize the expected quantitative effects of zilpaterol administration based on a meta-analysis and various individual studies.

Table 1: Effects of Zilpaterol on Feedlot Performance

| Parameter | Control (No Zilpaterol) | Zilpaterol-Treated | Approximate Change |

| Average Daily Gain (ADG; kg/day ) | Varies by study | Increased | +0.15 kg/day [7] |

| Dry Matter Intake (DMI; kg/day ) | Varies by study | Slightly Decreased | -0.1 kg/day [7] |

| Feed Efficiency (Gain:Feed) | Varies by study | Improved | +0.02[7] |

| Final Body Weight (kg) | Varies by study | Increased | +8 kg[7] |

Table 2: Effects of Zilpaterol on Carcass Characteristics

| Parameter | Control (No Zilpaterol) | Zilpaterol-Treated | Approximate Change |

| Hot Carcass Weight (HCW; kg) | Varies by study | Increased | +11 to 16 kg[9] |

| Dressing Percentage (%) | Varies by study | Increased | +1.5%[9] |

| 12th-Rib Fat Thickness (cm) | Varies by study | Decreased | -5.2%[16] |

| Longissimus Muscle Area (cm²) | Varies by study | Increased | +6.37 to 8.23 cm²[9] |

| Marbling Score | Varies by study | Decreased | Tendency to decrease[9][16] |

| USDA Yield Grade | Varies by study | Improved (Lower) | -0.27 units[16] |

Visualizations

Signaling Pathway of Zilpaterol

Caption: Signaling pathway of zilpaterol in muscle and fat cells.

Experimental Workflow for a Zilpaterol Feedlot Study

Caption: A typical experimental workflow for a cattle feedlot study investigating zilpaterol.

References

- 1. Zilpaterol - Wikipedia [en.wikipedia.org]

- 2. agrifarmacysa.co.za [agrifarmacysa.co.za]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Beta-2 adrenergic receptor (cattle) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. meatscience.org [meatscience.org]

- 7. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]

- 8. Effect of this compound duration of feeding on performance and carcass characteristics of feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Effect of extended withdrawal of this compound on performance and carcass traits in finishing beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]

- 12. newprairiepress.org [newprairiepress.org]

- 13. mdpi.com [mdpi.com]

- 14. Effects of Shade and Feeding this compound to Finishing Steers on Performance, Carcass Quality, Heat Stress, Mobility, and Body Temperature | Announce | University of Nebraska-Lincoln [newsroom.unl.edu]

- 15. researchgate.net [researchgate.net]

- 16. Effects of this compound and days on the finishing diet on feedlot performance, carcass characteristics, and tenderness in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

Detecting Zilpaterol Hydrochloride Residues in Urine and Feces: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol (B38607) hydrochloride is a β2-adrenergic agonist used as a growth promotant in the livestock industry to increase carcass leanness and weight gain.[1][2][3] Regulatory bodies in many regions have established maximum residue limits (MRLs) for zilpaterol in animal-derived food products to ensure consumer safety.[4] Consequently, robust and sensitive analytical methods are crucial for monitoring zilpaterol residues in various biological matrices, including urine and feces, to ensure compliance with these regulations and to support pharmacokinetic and residue depletion studies.

This document provides detailed application notes and protocols for the detection and quantification of zilpaterol hydrochloride residues in urine and feces, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[3][5][6] Enzyme-Linked Immunosorbent Assays (ELISAs) are also discussed as a rapid screening method.[2][7]

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance data from various validated methods for the detection of zilpaterol in urine and other relevant matrices.

Table 1: Performance of LC-MS/MS Methods for Zilpaterol Detection

| Matrix | Method | LOQ | LOD | Recovery (%) | Linearity (r²) | Reference |

| Bovine Tissues | LC-MS/MS | 1.3 ng/g | - | 99% | > 0.99 | [1] |

| Bovine Meat | LC-ESI-MS/MS | 0.2 µg/kg | - | 100.9 - 108.5% | > 0.999 | [4] |

| Livestock Products | LC-MS/MS | 0.01 mg/kg | - | 87.0 - 99.4% | - | [5] |

| Sheep Urine | UPLC-MS/MS | 1.0 ng/mL | 0.5 ng/mL | 99.1 ± 10.6% | - | [2] |

| Bovine Tissues | LC-Q-Orbitrap HRMS | 0.025–0.091 µg/kg | 0.015–0.061 µg/kg | 71 - 99% | > 0.9996 | [8][9] |

| Human Urine | HPLC-ESI-MS/MS | - | - | 94 - 104% (interday) | - | [6] |

Table 2: Performance of Screening Methods for Zilpaterol Detection

| Matrix | Method | LOD | Reference |

| Sheep Urine | Immunochromatographic Assay (ICA) | 1.7 ng/mL | [1] |

| Sheep Tissues | Immunochromatographic Assay (ICA) | ~2.4 ng/g | [1] |

| Various | ELISA | 1.7 – 23.2 ng/g or mL | [10] |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Zilpaterol in Bovine Urine

This protocol is adapted from methodologies described for the analysis of zilpaterol in urine samples.[3][6][11]

1. Sample Preparation and Hydrolysis: a. Pipette 2 mL of urine into a centrifuge tube. b. Add an internal standard (e.g., zilpaterol-d7). c. Add 1 mL of 0.8 M phosphate (B84403) buffer (pH 7). d. Add 50 µL of β-glucuronidase/arylsulfatase. e. Incubate the mixture at 52°C for 1 hour to hydrolyze conjugated metabolites.[12]

2. Liquid-Liquid Extraction (LLE): a. Terminate the hydrolysis by adding 750 µL of 20% carbonate/bicarbonate buffer (pH 10).[12] b. Add 5 mL of tert-butyl methyl ether (TBME), vortex for 1 minute, and centrifuge at 1800 x g for 5 minutes.[12] c. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in 100 µL of the mobile phase.